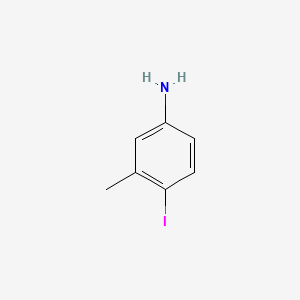

4-Iodo-3-methylaniline

描述

Contextualization within Aromatic Amine and Halogenated Organic Chemistry

4-Iodo-3-methylaniline is an organic compound that belongs to the class of halogenated aromatic amines. These are compounds containing an amino group (-NH2), a halogen atom (in this case, iodine), and a methyl group (-CH3) attached to a benzene (B151609) ring. The specific arrangement of these functional groups on the aromatic ring dictates the compound's chemical properties and reactivity.

Historical Trajectory of Halogenated Anilines in Synthetic Chemistry

Halogenated anilines have long been pivotal in the advancement of synthetic organic chemistry. researchgate.net Their journey began with the discovery of aniline (B41778) and the subsequent development of dye chemistry in the 19th century. The introduction of halogen atoms to the aniline structure was found to significantly alter the electronic properties of the aromatic ring, thereby influencing the color and stability of the resulting dyes. chemimpex.comchemimpex.com

Over the years, the role of halogenated anilines has expanded far beyond the dye industry. They have become indispensable building blocks in the synthesis of a wide array of complex organic molecules. acs.orgnih.gov The carbon-halogen bond serves as a versatile handle for various chemical transformations, most notably in cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental to modern organic synthesis. acs.orgnih.gov The development of palladium-catalyzed cross-coupling reactions, in particular, has revolutionized the way chemists construct molecules, with halogenated anilines being key substrates in many of these processes. acs.org Furthermore, halogenated anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. researchgate.netchemimpex.comchemimpex.com

While initially of synthetic origin, it has been discovered that some halogenated anilines are also biosynthesized by marine microorganisms, highlighting their presence in the natural world. rsc.org

Significance of this compound in Contemporary Organic Synthesis

This compound holds a significant position in modern organic synthesis due to its unique structural features. The presence of an iodine atom at the para-position relative to the amino group, and a methyl group at the meta-position, imparts a specific reactivity profile to the molecule. The iodine atom, being the most reactive of the halogens in many cross-coupling reactions, makes this compound a particularly valuable precursor.

It is widely utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it serves as a building block in the creation of compounds with potential therapeutic applications, such as anti-cancer agents. chemimpex.comchemimpex.com The compound's structure allows it to act as a scaffold for developing new drugs that can target specific enzymes or receptors.

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on its application as a synthetic intermediate. Key areas of investigation include its use in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. These reactions are instrumental in constructing complex molecular frameworks from simpler starting materials.

Another significant research objective is the development of novel pharmaceutical agents. The structural motif of this compound is explored as a lead compound for designing new drugs that can modulate the activity of biological targets implicated in various diseases.

Structural Features and Electronic Environment Pertinent to Reactivity of this compound

The reactivity of this compound is governed by the interplay of its structural and electronic features. The molecule consists of a benzene ring substituted with an amino group, an iodine atom, and a methyl group.

The amino group (-NH2) is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The methyl group (-CH3) is also an activating group. Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions.

The presence of the iodine atom is particularly significant for the compound's reactivity in cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more readily undergo oxidative addition to a metal catalyst, a key step in many cross-coupling cycles.

The methyl group at the 3-position influences the compound's electronic properties and can provide steric hindrance, which can affect the regioselectivity of certain reactions. The combination of these substituents creates a unique electronic environment that enhances the compound's utility in various synthetic transformations.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4949-69-3 |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| Melting Point | 49–51°C (lit.), 50–55°C (exp.) |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

This data is compiled from multiple sources.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISBOJCPTKUBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370193 | |

| Record name | 4-Iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-69-3 | |

| Record name | 4-Iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 3 Methylaniline

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a 3-methylaniline precursor through an electrophilic aromatic substitution mechanism. The success of this strategy hinges on controlling the reaction's regioselectivity.

Electrophilic aromatic iodination is a fundamental reaction for synthesizing iodoarenes. nih.gov Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and typically requires activation to react efficiently with aromatic rings. libretexts.org For activated aromatic compounds such as anilines, the high electron density of the ring facilitates the substitution reaction. The process involves an electrophilic iodine species, often denoted as I⁺, attacking the π-electron system of the aniline (B41778) ring to form a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the iodinated product.

Various reagents and systems have been developed to generate the necessary electrophilic iodine species. These range from using molecular iodine in conjunction with an oxidizing agent to employing more reactive N-iodo compounds. acsgcipr.orgorganic-chemistry.org

The key to synthesizing 4-Iodo-3-methylaniline via direct iodination is the regiochemical control exerted by the substituents on the starting material, 3-methylaniline (m-toluidine). The aromatic ring of this precursor contains two activating groups: an amino group (-NH₂) and a methyl group (-CH₃).

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. It strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

Methyl Group (-CH₃): This is a less potent activating group that also acts as an ortho, para-director, influencing substitution at its ortho (C2, C4) and para (C6) positions.

In the case of 3-methylaniline, the directing effects of both groups converge, making certain positions particularly susceptible to electrophilic attack. The C4 position is para to the highly influential amino group and ortho to the methyl group. The C6 position is ortho to the amino group and para to the methyl group. The C2 position is ortho to both groups. Due to the superior activating and directing strength of the amino group, and often to minimize steric hindrance, electrophilic substitution is highly favored at the para-position (C4). Consequently, the direct iodination of 3-methylaniline is highly regioselective, yielding this compound as the principal product. nih.govresearchgate.net

The choice of iodinating agent and catalyst is critical for achieving high yields and selectivity while minimizing side reactions. For activated substrates like anilines, a variety of systems can be employed.

Molecular Iodine with Oxidants: Using I₂ alone is often inefficient. Its combination with an oxidizing agent such as hydrogen peroxide (H₂O₂), silver salts (e.g., Ag₂SO₄), or nitric acid (HNO₃) generates a more powerful electrophilic iodinating species, enhancing the reaction rate. nih.govlibretexts.org

N-Iodo Reagents: Compounds like N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are effective sources of electrophilic iodine and can be used under milder conditions. acsgcipr.orgorganic-chemistry.org

Acid Catalysts: The presence of a catalytic amount of a strong acid, such as trifluoroacetic acid, can activate N-iodo reagents like NIS, further increasing their reactivity. acsgcipr.org

Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and serves as a ready source of electrophilic iodine for reaction with activated aromatic rings. nih.gov

The following table summarizes various reagents used in the direct iodination of aromatic amines.

| Reagent/System | Role | Typical Conditions |

|---|---|---|

| I₂ / H₂O₂ | Iodine source with an oxidant to generate I⁺. | Often used in an acidic medium (e.g., acetic acid) at room temperature. |

| N-Iodosuccinimide (NIS) | Direct source of electrophilic iodine. | Used in solvents like acetonitrile (B52724), sometimes with an acid catalyst (e.g., TFA). acsgcipr.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Silver salt acts as a Lewis acid, activating I₂. | Typically performed in solvents like ethanol. nih.gov |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | A stable and effective N-iodo reagent. | Can be used with organocatalysts in solvents like acetonitrile. organic-chemistry.org |

| Iodine Monochloride (ICl) | A polarized and reactive source of I⁺. | Used in various solvents, often at low temperatures. nih.gov |

Diazotization-Based Iodination (Sandmeyer-Type Reactions)

An alternative to direct iodination is a multi-step synthesis that proceeds through a diazonium salt intermediate. This method is a variation of the Sandmeyer reaction, a powerful tool for introducing a wide range of substituents onto an aromatic ring. wikipedia.orglscollege.ac.innih.gov

The Sandmeyer reaction fundamentally involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile. byjus.com To synthesize this compound, where the iodine is at the C4 position, the starting material must possess a primary amino group at this position. The logical precursor for this transformation is 3-methylbenzene-1,4-diamine (also known by the non-standard name 4-amino-3-methylaniline).

The key step in this synthetic route is the selective mono-diazotization of the diamine. In this process, one of the two amino groups is converted into a diazonium group (-N₂⁺) while the other remains intact. This can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the diazotizing agent and the pH of the medium. google.com The amino group at the C4 position is generally targeted for diazotization.

Mono-Diazotization: 3-methylbenzene-1,4-diamine is treated with one equivalent of sodium nitrite (B80452) (NaNO₂) in a cold, acidic solution (e.g., HCl, H₂SO₄) to form the 4-amino-2-methylbenzenediazonium salt intermediate.

Iodide Displacement: The resulting diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group, and upon warming, it is displaced by the iodide ion, releasing nitrogen gas (N₂) and forming the final product, this compound. Notably, the introduction of iodine via a diazonium salt does not typically require a copper catalyst, distinguishing it from classic Sandmeyer reactions for chlorides and bromides. organic-chemistry.org

The efficiency of this multi-step synthesis depends on the careful optimization of each stage to maximize the yield of the desired product and minimize the formation of byproducts, such as phenols or azo compounds. byjus.com

For the Diazotization Step:

Temperature: The reaction must be maintained at a low temperature, typically 0–5 °C, as diazonium salts are unstable and can decompose at higher temperatures. byjus.com

Acidity: A strong mineral acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt. organic-chemistry.org

Stoichiometry: Using a precise molar equivalent of sodium nitrite is crucial for achieving mono-diazotization and preventing the reaction of the second amino group.

For the Iodination Step:

Nucleophile Concentration: A sufficient concentration of potassium or sodium iodide is needed to ensure complete displacement of the diazonium group.

Temperature: After the addition of the iodide salt, the reaction mixture is often gently warmed to facilitate the decomposition of the diazonium intermediate and the formation of the C-I bond.

The following table outlines the typical reaction parameters for this synthetic route.

| Step | Reagents | Key Parameters | Purpose |

|---|---|---|---|

| 1. Mono-Diazotization | 3-methylbenzene-1,4-diamine, NaNO₂, HCl (aq) | Temperature: 0–5 °C; Stoichiometry: ~1 equivalent of NaNO₂. | To selectively form the 4-amino-2-methylbenzenediazonium salt. |

| 2. Iodide Displacement | Potassium Iodide (KI) or Sodium Iodide (NaI) | Gradual addition of iodide solution; Gentle warming to room temperature. | To replace the diazonium group with iodine, yielding this compound. |

By-product Formation and Purity Considerations for Diazotization Routes

Common By-products:

Cresols: The diazonium salt intermediate is susceptible to hydrolysis, leading to the formation of the corresponding phenol (B47542), in this case, 3-methylphenol (m-cresol). This side reaction is particularly prevalent if the reaction temperature is not strictly controlled and rises above the optimal range (typically 0-5 °C) acs.orgresearchgate.net.

Azo Compounds: The diazonium salt can couple with unreacted 3-methylaniline or other electron-rich aromatic species present in the reaction mixture to form brightly colored azo dyes anjs.edu.iqchemistrystudent.com. This is a common side reaction in diazotization processes, especially if the pH is not maintained in the acidic range.

Deamination Product: Reduction of the diazonium salt can lead to the formation of toluene, where the amino group is replaced by a hydrogen atom.

Other Halogenated Products: If other halide ions (e.g., from the acid used for diazotization) are present, small amounts of the corresponding chloro- or bromo-derivatives may also be formed.

Purity Considerations:

The purity of the final this compound product is contingent on minimizing the formation of these by-products. Key parameters to control include:

Temperature: Maintaining a low temperature throughout the diazotization and iodination steps is crucial to prevent the decomposition of the unstable diazonium salt to phenols and other undesired products khanacademy.org.

pH: The reaction should be carried out under acidic conditions to suppress the formation of azo compounds.

Reagent Addition: Slow and controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the potassium iodide solution is important to manage the reaction rate and heat evolution.

Purification of the crude product typically involves techniques such as steam distillation, recrystallization, or column chromatography to separate the desired iodo-compound from the various by-products. The purity of the final product can be assessed using standard analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).

Cross-Coupling Approaches to Carbon-Iodine Bond Formation

Modern synthetic chemistry offers several cross-coupling methods for the formation of carbon-iodine bonds, providing alternatives to the traditional diazotization routes. These methods often offer greater regioselectivity and milder reaction conditions.

Palladium-Catalyzed C-H Iodination of Anilines

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. For the synthesis of this compound, this would involve the regioselective iodination at the C4 position of a 3-methylaniline derivative. A common strategy involves the use of a directing group to guide the palladium catalyst to the desired C-H bond.

In the case of anilines, the amino group itself is not a strong directing group for ortho-C-H activation. Therefore, it is often necessary to first convert the aniline into an amide, such as an acetanilide (B955). The amide's carbonyl oxygen can then act as a directing group, facilitating ortho-C-H activation and subsequent iodination beilstein-journals.org.

The general reaction scheme would involve:

Protection/Acylation: Conversion of 3-methylaniline to N-acetyl-3-methylaniline.

Palladium-Catalyzed C-H Iodination: Reaction of the acetanilide with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), in the presence of a palladium catalyst (e.g., Pd(OAc)₂) beilstein-journals.orgnih.gov.

Deprotection: Hydrolysis of the amide group to yield the final this compound.

This approach offers the potential for high regioselectivity, targeting the position ortho to the directing amide group.

Copper-Mediated Reactions for Aromatic Iodination

Copper-catalyzed reactions provide another avenue for the iodination of aromatic compounds. While direct copper-catalyzed C-H iodination of anilines is less common, a notable application is the copper-catalyzed aromatic Finkelstein reaction. This reaction involves the conversion of an aryl bromide or chloride to an aryl iodide.

For the synthesis of this compound, this would necessitate starting with 4-bromo-3-methylaniline. The reaction is typically carried out using a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an iodide source, like sodium iodide (NaI), and a ligand to stabilize the copper complex. A procedure for the synthesis of the similar compound 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline utilizes CuI, NaI, and a diamine ligand in a solvent like 1,4-dioxane at elevated temperatures chemicalbook.com. A similar approach could likely be adapted for the synthesis of this compound.

| Reactant | Catalyst | Reagent | Ligand | Solvent | Temperature | Yield |

| 2-methyl-4-bromoaniline | CuI (5 mol%) | NaI (2 equiv.) | N,N'-dimethylethylenediamine | 1,4-dioxane | 110 °C | 90% |

Table 1: Example of a Copper-Catalyzed Aromatic Finkelstein Reaction for a similar compound. chemicalbook.com

Utilizing Iodinated Precursors and Amine Formation Reactions for this compound

An alternative synthetic strategy involves starting with an aromatic ring that is already iodinated at the desired position and then introducing the amino group. A plausible precursor for this approach is 1-iodo-2-methyl-4-nitrobenzene. The synthesis would then involve the reduction of the nitro group to an amine.

The reduction of the nitro group can be achieved using a variety of standard reducing agents, such as:

Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

Iron (Fe) powder in acidic media.

Catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

This method's success hinges on the availability and synthesis of the iodinated nitro-precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound, particularly in the context of diazotization-iodination reactions.

Solvent-Free and Aqueous Medium Approaches

Traditional diazotization reactions often use strong mineral acids and organic solvents. Green chemistry approaches seek to replace these with more environmentally benign alternatives.

Aqueous Medium Approaches:

Several methods have been developed for conducting diazotization-iodination reactions in water, which is a non-toxic and non-flammable solvent tpu.ru. These methods often utilize solid acid catalysts or milder acidic conditions to facilitate the reaction. For example, a one-pot synthesis of iodoarenes has been developed using a reusable polymeric diazotization agent in the presence of p-toluenesulfonic acid in water at room temperature tpu.ru. This approach avoids the use of strong mineral acids and simplifies the work-up procedure.

Solvent-Free Approaches:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents altogether. For the synthesis of aryl iodides, a one-pot diazotization-iodination can be carried out by grinding the aromatic amine, an acid source like silica (B1680970) sulfuric acid, and sodium nitrite in a mortar and pestle thieme-connect.de. The resulting diazonium salt is then treated with potassium iodide under the same solvent-free conditions thieme-connect.de. This method is often faster, more efficient, and generates less waste than traditional solvent-based procedures. The grinding process can generate local heat through friction, promoting the reaction researchgate.net.

| Method | Acid/Catalyst | Reagents | Conditions | Advantages |

| Aqueous | p-Toluenesulfonic acid / Polymeric diazotization agent | NaNO₂, KI | Water, Room Temperature | Avoids strong acids, reusable agent tpu.ru |

| Solvent-Free | Silica Sulfuric Acid | NaNO₂, KI | Grinding, Room Temperature | No solvent, faster reaction times thieme-connect.de |

Table 2: Green Chemistry Approaches to Diazotization-Iodination.

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste.

The primary route to this compound is the direct electrophilic iodination of 3-methylaniline (m-toluidine). The atom economy of this process is highly dependent on the iodinating agent and any associated oxidants or catalysts.

Route A: Direct Iodination using Iodine and an Oxidant

A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to generate the electrophilic iodine species in situ.

Reaction: 2 C₇H₉N + I₂ + H₂O₂ → 2 C₇H₈IN + 2 H₂O

Analysis: In this reaction, the primary byproduct is water, which is environmentally benign. The theoretical atom economy can be calculated as follows:

Molecular Weight of this compound (C₇H₈IN): ~233.05 g/mol

Molecular Weight of 3-methylaniline (C₇H₉N): ~107.15 g/mol

Molecular Weight of Iodine (I₂): ~253.8 g/mol

Molecular Weight of Hydrogen Peroxide (H₂O₂): ~34.01 g/mol

Calculation: Atom Economy = [Mass of Desired Product / Total Mass of Reactants] x 100 Atom Economy = [(2 x 233.05) / ((2 x 107.15) + 253.8 + 34.01)] x 100 ≈ 92.8%

This high atom economy is a significant advantage, as the majority of the reactant mass is converted into the desired product, minimizing stoichiometric waste.

Route B: Iodination using N-Iodosuccinimide (NIS)

Another approach uses N-Iodosuccinimide as the iodine source.

Reaction: C₇H₉N + C₄H₄INO₂ (NIS) → C₇H₈IN + C₄H₅NO₂ (Succinimide)

Analysis: This route generates succinimide as a stoichiometric byproduct. While succinimide can potentially be recovered and recycled, it is often treated as waste in this context.

Calculation:

Molecular Weight of NIS (C₄H₄INO₂): ~224.99 g/mol

Molecular Weight of Succinimide (C₄H₅NO₂): ~99.09 g/mol Atom Economy = [233.05 / (107.15 + 224.99)] x 100 ≈ 69.9%

The lower atom economy of the NIS route highlights the importance of byproduct generation in assessing the greenness of a synthesis.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| **Direct Iodination (I₂/H₂O₂) ** | 3-methylaniline, Iodine, Hydrogen Peroxide | This compound | Water | 92.8% |

| NIS Iodination | 3-methylaniline, N-Iodosuccinimide | This compound | Succinimide | 69.9% |

Comparative Analysis of Synthetic Routes to this compound

A comparative analysis of potential synthetic routes is crucial for selecting the most appropriate method for industrial-scale production, balancing economic, environmental, and product quality factors.

Economic Viability and Scalability Assessments

The economic feasibility and scalability of a synthetic route are determined by factors such as the cost of raw materials, the number of synthetic steps, energy requirements, and the complexity of the process.

| Feature | Route A (Direct Iodination with I₂/H₂O₂) | Route B (NIS Iodination) | Route C (Hypothetical Finkelstein) |

| Raw Material Cost | Low to moderate (I₂ and H₂O₂ are commodity chemicals). | High (NIS is a more expensive specialty reagent). | Moderate (Requires a pre-functionalized starting material and a copper catalyst). |

| Number of Steps | Single step. | Single step. | Single step from bromo-precursor, but multi-step overall. |

| Process Simplicity | High. Simple addition of reagents. | High. Similar to Route A. | Moderate. Requires inert atmosphere due to sensitivity of CuI catalyst. chemicalbook.com |

| Scalability | Excellent. Favorable for large-scale production due to low cost and simplicity. | Good. The process is simple, but reagent cost may limit scalability. | Moderate. Catalyst sensitivity and potential for metal contamination can add complexity to scale-up. |

Environmental Impact of Different Methodologies

The environmental impact is often quantified using metrics like the E-Factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. libretexts.orggctlc.org A lower E-Factor indicates a greener process.

| Metric | Route A (Direct Iodination with I₂/H₂O₂) | Route B (NIS Iodination) | Route C (Hypothetical Finkelstein) |

| Byproducts | Water (benign). | Succinimide (organic waste). | Sodium Bromide (inorganic salt). |

| Solvent Use | Can be performed in green solvents like water. | Typically uses organic solvents. | Typically uses organic solvents like dioxane. chemicalbook.com |

| Catalyst | None required. | None required. | Copper (heavy metal catalyst, potential for waste contamination). |

| Estimated E-Factor | Low. Primarily driven by solvent and workup waste. | Moderate. Higher due to organic byproduct and solvent use. | Moderate to High. Dependent on solvent, workup, and potential catalyst waste. |

The direct iodination route with H₂O₂ is demonstrably the most environmentally friendly option. Its use of a green oxidant, the benign nature of its byproduct, and its compatibility with aqueous media result in a significantly lower E-Factor compared to alternatives. libretexts.org

Purity Profiles and Impurity Analysis for Synthetic Products

The purity of the final this compound product is dictated by the selectivity of the synthetic reaction and the effectiveness of the purification process. Each route has a characteristic impurity profile.

Direct Electrophilic Iodination (Route A & B): The amino (-NH₂) and methyl (-CH₃) groups on the starting material, 3-methylaniline, are ortho-, para-directing. The substitution pattern is therefore a critical consideration.

Major Product: this compound (iodine at the para-position relative to the strongly activating amino group and ortho to the methyl group).

Key Potential Impurities:

Regioisomers: 2-Iodo-3-methylaniline and 6-Iodo-3-methylaniline may form in smaller quantities. The steric hindrance from the adjacent methyl group generally limits substitution at the 2-position.

Di-iodinated Products: If the reaction conditions are not carefully controlled, a second iodine atom can be added to the ring, leading to products like 2,4-diiodo-3-methylaniline.

Unreacted Starting Material: Incomplete reaction will leave residual 3-methylaniline.

Finkelstein-type Reaction (Route C): This route is generally very selective, with impurities often arising from the starting materials or incomplete reaction.

Key Potential Impurities:

Unreacted Starting Material: Residual 4-bromo-3-methylaniline.

Catalyst Residues: Trace amounts of copper may be present in the crude product, requiring specific purification steps for removal.

Commercial grades of this compound typically offer a purity of 97-98% or higher, indicating that purification methods such as recrystallization or column chromatography are effectively employed to remove these process-related impurities. myskinrecipes.com

Reactivity and Derivatization Chemistry of 4 Iodo 3 Methylaniline

Reactivity of the Aromatic Carbon-Iodine Bond in 4-Iodo-3-methylaniline

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent leaving group in numerous synthetic transformations. This high reactivity is a cornerstone of the utility of this compound as a building block in constructing more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-I bond of this compound is an ideal electrophilic partner for these transformations. sigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition of the aryl iodide to a Palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or carbopalladation/beta-hydride elimination (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.orgorganic-chemistry.org The reaction is highly valued for its mild conditions and the low toxicity of the boron reagents. organic-chemistry.org

Heck Reaction : In the Heck reaction, this compound would be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides ensures efficient reaction, often obviating the need for high temperatures commonly associated with less reactive aryl halides. sigmaaldrich.comacs.org

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. wikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Due to the high reactivity of the C-I bond, these couplings can often proceed under mild, and in some cases, copper-free conditions. nih.govorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine, which can be a primary or secondary amine, or even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions applicable to this compound

| Reaction Name | Coupling Partners | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Iodide + Organoboron Reagent | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-Alkenyl |

| Heck | Aryl Iodide + Alkene | Pd(0) source (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Aryl Iodide + Terminal Alkyne | Pd(0) complex, Cu(I) salt (co-catalyst), Amine Base | Arylalkyne |

| Buchwald-Hartwig | Aryl Iodide + Amine | Pd(0) source, Bulky Phosphine (B1218219) Ligand, Strong Base | Arylamine |

The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the ligand coordinated to the palladium center. Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and critically modulate its reactivity.

For C-N coupling in the Buchwald-Hartwig amination, the development of sterically hindered and electron-rich phosphine ligands has been pivotal. youtube.com Early catalyst systems often had limited scope, but the introduction of bulky alkylphosphine ligands and later, bidentate phosphine ligands like BINAP and DPPF, provided more reliable extensions to a wider range of substrates, including primary amines. wikipedia.org Modern "generations" of ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are highly effective. Their steric bulk is thought to promote the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. youtube.com These advanced catalyst systems allow reactions to proceed under milder conditions with greater functional group tolerance. wikipedia.org

For C-C coupling reactions, a diverse array of ligands has been developed. N-Heterocyclic carbenes (NHCs) have emerged as highly effective alternatives to phosphine ligands, offering high stability and activity. organic-chemistry.org In some cases, particularly for highly reactive substrates like aryl iodides, "ligandless" conditions have been developed where a palladium salt like Pd(OAc)₂ or Pd/C is sufficient, although it is likely that a substrate molecule or solvent coordinates to the palladium in situ. acs.org

Table 2: Evolution and Impact of Ligand Design in Buchwald-Hartwig Amination

| Ligand Generation/Type | Example Ligand(s) | Key Characteristics | Impact on Catalyst Performance |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Monodentate, moderately bulky | Limited to specific substrates, often harsh conditions |

| Bidentate Phosphines | BINAP, DPPF | Chelating, rigid backbone | Improved reaction rates and yields, broader scope for aryl iodides wikipedia.org |

| Bulky, Electron-Rich | P(t-Bu)₃, XPhos, SPhos | Sterically demanding, strongly electron-donating | High efficiency, mild conditions, broad substrate scope, high turnover numbers youtube.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable | High thermal stability, effective for challenging couplings |

Regiochemical control refers to the ability to direct a reaction to a specific site on a molecule with multiple potential reactive positions. For this compound itself, the C-I bond is overwhelmingly the most reactive site for palladium-catalyzed cross-coupling. The C-H bonds of the aromatic ring and the N-H bonds of the amine are generally unreactive under these conditions, ensuring high selectivity for functionalization at the C4 position.

The concept of regioselectivity becomes more critical when a molecule contains multiple different halogen atoms. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order: I > Br > Cl >> F. wikipedia.org This predictable reactivity trend allows for selective coupling at the C-I bond while leaving other, less reactive halogens on the same or a different molecule untouched. For instance, in a molecule containing both an iodo and a bromo substituent, the Sonogashira coupling can often be performed selectively at the iodo position by conducting the reaction at room temperature, as the C-Br bond typically requires heating to react. wikipedia.orglibretexts.org Therefore, if this compound were part of a larger, polyhalogenated framework, selective functionalization at the iodine-bearing carbon could be readily achieved.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com This reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential to stabilize the negative charge that develops on the aromatic ring in the Meisenheimer intermediate through resonance. libretexts.org

This compound is a decidedly poor substrate for SNAr reactions. The molecule lacks the necessary EWGs. Instead, it possesses electron-donating groups: the amino (-NH₂) group and the methyl (-CH₃) group. These groups increase the electron density of the aromatic ring, which disfavors attack by a nucleophile and would destabilize the negatively charged intermediate required for the SNAr pathway. masterorganicchemistry.com Consequently, subjecting this compound to typical SNAr conditions would not be expected to result in substitution at the C-I bond.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation is particularly efficient for aryl iodides due to the high polarizability and weakness of the C-I bond. The reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgias.ac.in

For this compound, treatment with n-BuLi would result in a rapid exchange reaction, replacing the iodine atom with lithium to form 4-lithio-3-methylaniline. The general rate of exchange for halogens is I > Br > Cl, making the C-I bond highly susceptible to this reaction. wikipedia.org

R-I + n-BuLi → R-Li + n-BuI (where R = 3-methyl-4-aminophenyl)

The resulting organolithium species is a potent nucleophile and a strong base. libretexts.orglibretexts.org It can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a wide range of functional groups at the C4 position of the aniline (B41778) ring. This two-step sequence of metal-halogen exchange followed by electrophilic quench is a powerful strategy for derivatization that is complementary to palladium-catalyzed cross-coupling methods.

Table 3: Relative Reactivity of Aryl Halides in Metal-Halogen Exchange

| Halogen (X in Ar-X) | Relative Rate of Exchange | Comments |

|---|---|---|

| Iodine (I) | Fastest | Most common and efficient for exchange reactions. wikipedia.org |

| Bromine (Br) | Intermediate | Also widely used, but generally slower than iodides. |

| Chlorine (Cl) | Slow | Exchange is often difficult and requires harsher conditions or specific reagents. |

| Fluorine (F) | Unreactive | Generally does not undergo metal-halogen exchange with organolithiums. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Reactivity of the Amine Functionality in this compound

The primary amine (-NH₂) group in this compound exhibits reactivity typical of anilines. It is both nucleophilic, due to the lone pair of electrons on the nitrogen atom, and basic. This functionality allows for a variety of chemical transformations that are independent of the C-I bond.

Common reactions involving the amine group include:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines, though polyalkylation can be an issue.

Imine Formation : Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction has been demonstrated with structurally similar anilines, such as the reaction of 4-bromo-2-methylaniline (B145978) with an aldehyde to form an imine, which can then undergo further coupling reactions. mdpi.com

Diazotization : Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions.

The presence of the amine allows this compound to act as the nucleophilic partner in certain cross-coupling reactions. For example, it could be coupled with a different aryl halide in a Buchwald-Hartwig amination reaction to produce a diarylamine, demonstrating the molecule's dual potential as both an electrophilic and nucleophilic coupling partner, depending on the reaction design.

Acylation, Alkylation, and Sulfonylation of the Amino Group

The lone pair of electrons on the nitrogen atom of this compound makes the amino group a potent nucleophile, readily participating in reactions with various electrophilic reagents. These reactions primarily involve the formation of new bonds at the nitrogen atom.

Acylation: The amino group can be acylated to form amides. This is often done to protect the amino group during other transformations, such as electrophilic aromatic substitution, as the resulting acetanilide (B955) is less activating and provides steric hindrance. The reaction typically proceeds by treating the aniline with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) in the presence of a base.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, yields the corresponding sulfonamide. This transformation is also a common method for protecting the amino group.

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride (CH₃COCl) | N-(4-iodo-3-methylphenyl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | 4-Iodo-N,3-dimethylaniline |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(4-iodo-3-methylphenyl)-4-methylbenzenesulfonamide |

Formation of Imines, Schiffs Bases, and Heterocyclic Compounds

The primary amino group of this compound serves as a key functional handle for the synthesis of imines and for constructing more complex heterocyclic systems.

Imines and Schiff Bases: this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. These imine derivatives are valuable intermediates in organic synthesis. For instance, the reaction of an aniline with an aldehyde is a common method for preparing these compounds.

Heterocyclic Compounds: Anilines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. Although specific examples involving this compound are not extensively documented, its structure is suitable for established synthetic routes. For example, it could potentially be used in reactions like the Skraup synthesis (with glycerol (B35011) and sulfuric acid) to produce substituted quinolines or in the Friedländer annulation (with a β-ketoaldehyde or ester) to yield functionalized quinolines. An analogous compound, 3-iodo-4-methylaniline (B1581167), has been shown to react with paraformaldehyde to produce dihalo-substituted Tröger's base analogs, which are complex heterocyclic structures.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt, a highly versatile intermediate. This is achieved by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting 4-iodo-3-methylbenzenediazonium salt can then undergo a variety of transformations where the diazonio group (-N₂⁺) is replaced by other functional groups.

These subsequent reactions, often named Sandmeyer or Schiemann reactions, allow for the introduction of a wide range of substituents onto the aromatic ring that are otherwise difficult to install directly.

Table 2: Potential Transformations of 4-Iodo-3-methylbenzenediazonium Chloride

| Reagent(s) | Product | Reaction Name (if applicable) |

| Copper(I) chloride (CuCl) | 1-Chloro-4-iodo-3-methylbenzene | Sandmeyer Reaction |

| Copper(I) bromide (CuBr) | 1-Bromo-4-iodo-3-methylbenzene | Sandmeyer Reaction |

| Copper(I) cyanide (CuCN) | 4-Iodo-3-methylbenzonitrile | Sandmeyer Reaction |

| Water (H₂O), heat | 4-Iodo-3-methylphenol | |

| Hypophosphorous acid (H₃PO₂) | 1-Iodo-2-methylbenzene | Deamination |

| Potassium iodide (KI) | 1,4-Diiodo-2-methylbenzene | |

| Tetrafluoroboric acid (HBF₄), heat | 1-Fluoro-4-iodo-3-methylbenzene | Schiemann Reaction |

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are determined by the combined electronic and steric effects of the existing substituents.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective substitution at a position ortho to a directing metalation group (DMG). The primary amino group (-NH₂) itself is unsuitable for DoM because its acidic protons would be abstracted by the strong organolithium bases (e.g., n-butyllithium) used in the process.

To apply DoM strategies to this compound, the amino group must first be converted into a suitable DMG. Common DMGs derived from an amino group include amides (e.g., pivaloyl amide) or carbamates.

Synthetic Strategy:

Protection/Derivatization: The amino group of this compound is first acylated, for example with pivaloyl chloride, to form the corresponding N-pivaloyl amide.

Directed Lithiation: This amide group then acts as a DMG, coordinating with an alkyllithium base and directing the deprotonation of a nearby ortho-proton. In this molecule, the potential sites for deprotonation are C-2 and C-6 (ortho to the amide).

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles (e.g., CO₂, I₂, TMSCl), introducing a new substituent specifically at the ortho position.

Given the steric bulk of the N-pivaloyl group, lithiation and subsequent substitution are most likely to occur at the less hindered C-6 position.

Nitration, Halogenation (other than iodine), and Sulfonation Reactions

Standard EAS reactions can be performed on the this compound ring, with the regiochemical outcome dictated by the existing substituents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Due to the powerful activating nature of the amino group, these reactions proceed readily. However, this high reactivity can also lead to issues such as polysubstitution and oxidation, particularly under harsh acidic conditions (e.g., nitration). To achieve better control and selectivity, the amino group is often protected as an acetanilide before carrying out the EAS reaction. The protecting group can then be removed by hydrolysis to regenerate the amine.

Influence of Substituent Effects on Reactivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the directing effects of the three substituents on the ring.

Amino Group (-NH₂): Located at C-1, this is a powerful activating group and directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions through resonance stabilization of the intermediate carbocation.

Methyl Group (-CH₃): Located at C-3, this is a weakly activating group that also directs ortho (C-2, C-4) and para (C-6).

Iodo Group (-I): Located at C-4, this is a weakly deactivating group due to its inductive electron withdrawal, but it is ortho, para-directing through resonance. It directs to the C-3 and C-5 positions.

Position C-6: This position is ortho to the strongly activating amino group and para to the weakly activating methyl group. It is highly activated and sterically accessible.

Position C-2: This position is ortho to both the amino and methyl groups. It is also highly activated, but may be slightly more sterically hindered than C-6 due to the adjacent methyl group.

Position C-4: This position is para to the amino group and ortho to the methyl group, but it is already occupied by the iodine atom.

Position C-5: This position is meta to both the amino and methyl groups, making it electronically disfavored for substitution.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur primarily at the C-6 position , with the potential for a minor product from substitution at the C-2 position.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While specific studies detailing the participation of this compound in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions are not extensively documented in the literature, its structural features as a primary aromatic amine suggest its potential as a key building block in such transformations. The reactivity of substituted anilines in these reactions is well-established, allowing for predictions of the behavior of this compound.

The Ugi four-component reaction (U-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.orgorganic-chemistry.org In this reaction, this compound would serve as the primary amine component. The initial step involves the formation of a Schiff base between the amine and the aldehyde. The electronic and steric effects of the iodo and methyl groups on the aniline ring can influence the rate of this step and the subsequent nucleophilic attack of the isocyanide.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. jk-sci.comwikipedia.org While primary amines are not direct components in the classical Passerini reaction, variations and related isocyanide-based MCRs can accommodate aniline derivatives.

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones. organic-chemistry.orgwikipedia.org Although anilines are not canonical reactants in the traditional Biginelli reaction, their derivatives can be incorporated in related MCRs for the synthesis of diverse heterocyclic scaffolds.

A relevant example of a multi-component reaction involving anilines is the de novo three-component synthesis of meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.org This type of reaction highlights the utility of anilines in constructing complex aromatic systems in a single step. While not a classical named MCR, it demonstrates the principle of using substituted anilines like this compound to generate molecular diversity.

The expected reactivity of this compound in these MCRs would be influenced by the electronic and steric nature of its substituents. The methyl group (an electron-donating group) and the amino group would increase the nucleophilicity of the aniline, potentially accelerating the initial steps of the reaction. Conversely, the bulky iodine atom at the para-position might introduce steric hindrance, which could affect the approach of other reactants and the stability of intermediates.

Table 1: Potential Multi-Component Reactions Involving this compound This table is predictive, based on the known reactivity of substituted anilines in these MCRs, as specific examples for this compound are not readily available in the literature.

| Reaction Name | Reactant Type | Expected Role of this compound | Potential Product Scaffold |

| Ugi Reaction | Primary Amine | Nucleophilic component for imine formation | α-Acylamino amide |

| Passerini-type Reactions | Amine Component in variations | Nucleophile in modified MCRs | Varied, depending on reaction |

| Biginelli-like Reactions | Amine Component in variations | Building block for heterocyclic synthesis | Dihydropyrimidine derivatives and analogues |

| Anilines Synthesis MCRs | Primary Amine | Nucleophilic component | Substituted anilines |

Reaction Kinetics and Mechanistic Investigations of this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are scarce in the published literature. However, a wealth of information on the reaction kinetics and mechanisms of substituted anilines in various organic reactions provides a strong basis for understanding and predicting the behavior of this particular compound.

The elucidation of reaction pathways for aniline derivatives typically involves a combination of experimental techniques, such as kinetic studies and trapping of intermediates, and computational modeling.

In the context of MCRs, the general mechanisms are well-accepted. For the Ugi reaction , the pathway is believed to commence with the formation of an imine from the amine (this compound) and the aldehyde. organic-chemistry.org This is followed by the nucleophilic addition of the isocyanide to the protonated imine (iminium ion), generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product. amerigoscientific.com The rates of these individual steps would be influenced by the electronic properties of the substituents on the aniline ring. The electron-donating methyl group would stabilize the iminium ion, potentially affecting the rate of isocyanide addition.

For the Passerini reaction , the generally accepted mechanism involves a concerted or stepwise pathway where the isocyanide, aldehyde, and carboxylic acid interact. wikipedia.orgnih.gov Hydrogen bonding is thought to play a crucial role in the transition state. organic-chemistry.org

The mechanism of the Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea. wikipedia.orgillinois.edu This intermediate is then attacked by the enol of the β-ketoester.

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides valuable insights into the energy barriers and geometries of the transition states of a reaction. While specific transition state analyses for reactions involving this compound are not available, studies on similar systems can be informative.

For instance, computational studies on the Passerini reaction suggest a cyclic transition state where the three components are brought into close proximity. nih.gov The steric bulk of the substituents on the reactants can significantly impact the stability and geometry of this transition state, thereby influencing the reaction rate and stereoselectivity. The presence of the iodine and methyl groups on the aniline ring would be expected to influence the energy of transition states in reactions where it participates.

In nucleophilic aromatic substitution reactions involving anilines, the formation of a zwitterionic intermediate is often a key step. The stability of this intermediate and the subsequent proton transfer steps are influenced by steric and electronic effects of the substituents. rsc.org The iodine atom, being large, could sterically hinder the formation of intermediates and transition states.

A computational study on the reaction of 4-methylaniline with hydroxyl radicals, while not a derivatization reaction, provides insight into the reactivity of the aromatic system. acs.org Such studies can help in understanding the electronic distribution and the relative stability of radical intermediates, which can be relevant in certain oxidative transformations of this compound.

Spectroscopic and Structural Elucidation Methodologies for 4 Iodo 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-Iodo-3-methylaniline in solution. wikipedia.org By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound (C₇H₈IN), the spectrum is expected to show signals corresponding to the amine protons, three aromatic protons, and the methyl group protons.

Assignment Strategy:

Amine Protons (-NH₂): These protons typically appear as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to other protons, resulting in a sharp singlet. Its upfield position is characteristic of alkyl groups attached to an aromatic ring.

Aromatic Protons: The substitution pattern (amino at C1, methyl at C3, iodo at C4) leaves three protons on the ring at positions C2, C5, and C6.

The proton at C2 is adjacent to the electron-donating amino group and the methyl group. It is expected to appear as a singlet or a narrowly split doublet due to a small four-bond coupling to H6.

The proton at C5 is ortho to the iodine atom and meta to the amino group. It is expected to be a doublet of doublets due to coupling with the adjacent H6.

The proton at C6 is ortho to the amino group and adjacent to H5, appearing as a doublet.

The following table presents predicted ¹H NMR data for this compound, which is useful for illustrative purposes in the absence of officially published spectral data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | 7.45 | d | J = 8.2 Hz | 1H |

| H-2 | 6.65 | d | J = 2.1 Hz | 1H |

| H-6 | 6.50 | dd | J = 8.2, 2.1 Hz | 1H |

| -NH₂ | 3.70 | br s | - | 2H |

| -CH₃ | 2.25 | s | - | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. This compound has seven unique carbon atoms.

Assignment Strategy: The chemical shifts are assigned based on established substituent effects on the benzene (B151609) ring.

C-I (C4): The carbon atom bonded to iodine experiences a strong "heavy atom effect," shifting its resonance significantly upfield compared to what would be expected based on electronegativity alone.

C-NH₂ (C1): This carbon is shielded by the electron-donating amino group and appears at a characteristic downfield position for an amine-substituted aromatic carbon.

C-CH₃ (C3): The carbon bearing the methyl group is a quaternary carbon.

Protonated Aromatic Carbons (C2, C5, C6): Their chemical shifts are influenced by the combined electronic effects of the three substituents. These can be definitively assigned using 2D NMR techniques (see 4.1.3).

Methyl Carbon (-CH₃): This aliphatic carbon appears at the most upfield region of the spectrum.

Distinguishing between quaternary (C1, C3, C4) and protonated carbons (C2, C5, C6, -CH₃) is typically achieved using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which can differentiate between CH, CH₂, and CH₃ groups.

The following table provides predicted ¹³C NMR data for this compound for illustrative structural confirmation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | 146.0 |

| C-3 (-CH₃) | 139.5 |

| C-5 | 138.0 |

| C-6 | 120.0 |

| C-2 | 115.0 |

| C-4 (-I) | 90.0 |

| -CH₃ | 21.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the complex structure of substituted aromatics by revealing through-bond correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the aromatic protons at C5 and C6, confirming their adjacency on the ring. The absence of other aromatic correlations confirms their isolation from H2.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct, one-bond connections between protons and the carbons they are attached to. columbia.edu It would show correlations for C2-H2, C5-H5, C6-H6, and the methyl C-H₃, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment is crucial for mapping the complete molecular skeleton by showing correlations over two to three bonds. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the methyl protons (-CH₃) to the quaternary carbons C3 and C4, and to the protonated carbon C2. This definitively places the methyl group adjacent to the iodine-bearing carbon.

Correlations from the aromatic proton H2 to C4 and C6, confirming its position between the amino and methyl groups.

As this compound is a crystalline solid, solid-state NMR (ssNMR) can provide valuable information that is inaccessible in solution-state studies. In solids, the random tumbling of molecules ceases, leading to very broad spectral lines. Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions and obtain high-resolution spectra. nih.gov

For this compound, ssNMR could be applied to:

Identify Polymorphism: Detect the presence of different crystalline forms, which can have distinct physical properties. Each polymorph would yield a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions.

Characterize Crystal Packing: Provide insights into the arrangement of molecules in the crystal lattice.

Study Molecular Dynamics: Analyze the motion of specific parts of the molecule, such as the rotation of the methyl group or the dynamics of the amine group, within the solid state.

Mass Spectrometry (MS) Characterization Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). longdom.org This precision allows for the determination of a molecule's exact elemental composition from its measured mass.

For this compound (C₇H₈IN), the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N). An experimental HRMS measurement that matches this theoretical value confirms the molecular formula and rules out other potential formulas that might have the same nominal mass. uni.lu Common ions observed include the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

| Ion/Adduct | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₇H₈IN | 232.97015 |

| [M+H]⁺ | C₇H₉IN⁺ | 233.97743 |

| [M+Na]⁺ | C₇H₈INNa⁺ | 255.95937 |

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI)

Mass spectrometry is a critical tool for determining the molecular weight and structure of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques offer unique insights into its fragmentation behavior.

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 233 g/mol ). Due to the presence of a nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

Common fragmentation pathways in EI-MS for this compound include:

Alpha-Cleavage: Cleavage of the bond adjacent to the amine group is a common fragmentation pattern for aliphatic amines. libretexts.org For aromatic amines, fragmentation often involves the ring.

Loss of Iodine: A prominent peak is anticipated corresponding to the loss of the iodine atom (M-127), resulting in a fragment ion [C₇H₈N]⁺ at m/z 106.

Loss of Methyl Group: Fragmentation can also occur via the loss of the methyl group (M-15), leading to an ion at m/z 218.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, though this typically results in lower intensity peaks. youtube.com A peak corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77 is a common fragment for benzene derivatives. miamioh.edu

Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. However, studies on iodinated aromatic compounds have shown that deiodination can be induced in the ESI source, particularly when mobile phase additives like formic acid are used. researchgate.netnih.gov This reaction can occur in the ESI capillary and is dependent on the capillary voltage. nih.gov Therefore, the ESI mass spectrum of this compound might show a significant peak corresponding to the deiodinated molecule [M-I+H]⁺ alongside the expected [M+H]⁺ peak.

Table 1: Predicted EI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 233 | [C₇H₈IN]⁺ (Molecular Ion) | - |

| 218 | [C₆H₅IN]⁺ | CH₃ |

| 106 | [C₇H₈N]⁺ | I |

| 77 | [C₆H₅]⁺ | C H₃ I N |

Isotopic Distribution Analysis for Halogenated Compounds

Isotopic distribution analysis in mass spectrometry is fundamental for identifying the presence of specific elements, particularly halogens. Unlike chlorine and bromine, which have characteristic isotopic patterns (M+2 peaks due to ³⁷Cl and ⁸¹Br), iodine is monoisotopic. Its only naturally occurring stable isotope is ¹²⁷I. researchgate.net

Therefore, the mass spectrum of this compound will not exhibit a significant M+2 peak. The primary isotopic information will arise from the natural abundance of ¹³C (approximately 1.1%). This will produce an M+1 peak with an intensity relative to the molecular ion peak that can be predicted based on the number of carbon atoms in the molecule (seven in this case). The absence of a prominent M+2 peak helps to rule out the presence of bromine or chlorine, while the specific mass of the halogen (127 amu) lost in fragmentation confirms the presence of iodine.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes.

Vibrational Mode Assignment for Amine and Aromatic Ring

The IR and Raman spectra of this compound will display characteristic bands corresponding to the vibrations of its amine group and aromatic ring.

Amine (NH₂) Vibrations:

N-H Stretching: Primary amines typically show two bands in the region of 3550-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. materialsciencejournal.orgresearchgate.net

N-H Bending (Scissoring): A medium to strong absorption band is expected between 1650 and 1580 cm⁻¹ due to the scissoring vibration of the NH₂ group.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.orgorgchemboulder.com

C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range. libretexts.orglibretexts.org

C-H Out-of-Plane (OOP) Bending: Strong absorption bands in the 900-675 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations. The exact position of these bands can provide information about the substitution pattern on the benzene ring. orgchemboulder.com

Diagnostic Band Identification for C-I Stretch and Methyl Group

Specific vibrational modes are associated with the carbon-iodine bond and the methyl group, serving as diagnostic markers for these structural features.

Methyl (CH₃) Group Vibrations:

C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2840 cm⁻¹ range. uomustansiriyah.edu.iq

C-H Bending: Asymmetric and symmetric C-H bending (scissoring and rocking) vibrations for the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Carbon-Iodine (C-I) Stretch:

The C-I stretching vibration is found at lower frequencies due to the heavy mass of the iodine atom. This band is typically observed in the far-infrared region, generally between 690 and 515 cm⁻¹. libretexts.org This low-frequency band is a key indicator for the presence of the iodo-substituent.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Asymmetric Stretch | ~3500 |

| Amine (NH₂) | N-H Symmetric Stretch | ~3400 |

| Amine (NH₂) | N-H Bending (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 |

| Methyl (CH₃) | C-H Asymmetric/Symmetric Stretch | 3000 - 2840 |

| Methyl (CH₃) | C-H Asymmetric Bending | ~1460 |

| Methyl (CH₃) | C-H Symmetric Bending | ~1375 |

| Iodo Group | C-I Stretch | 690 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Absorption Maxima Methodologies

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the benzenoid system, influenced by the amino (-NH₂), methyl (-CH₃), and iodo (-I) substituents.

The primary electronic transitions observed are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. Aromatic amines typically exhibit two main π → π* absorption bands. The higher energy band (often referred to as the E-band) appears at shorter wavelengths, while the lower energy band (B-band) appears at longer wavelengths and shows fine vibrational structure.

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the nitrogen atom of the amine group to an antibonding π* orbital of the aromatic ring. This transition is generally of lower intensity compared to the π → π* transitions.

The amino and methyl groups act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The iodine atom, also an auxochrome, further contributes to this shift. The absorption maxima for substituted anilines are typically found in the range of 230-250 nm and 280-300 nm.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not publicly available. While the existence of the compound is confirmed through various chemical suppliers and databases, its specific crystal structure, including precise bond lengths, bond angles, dihedral angles, and intermolecular packing, has not been reported in the accessible literature.

Therefore, the following sections outline the established methodologies that would be applied for such an analysis, should a suitable single crystal be grown and studied.

Crystal Growth Techniques for this compound

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For an organic compound like this compound, several standard techniques would be appropriate. The primary goal is to allow the molecules to arrange themselves slowly into a highly ordered, three-dimensional lattice.

Commonly employed methods include: